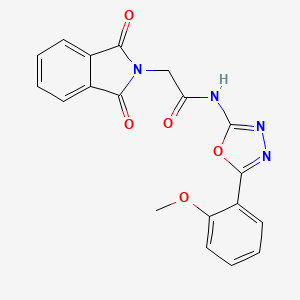
2-(1,3-dioxoisoindolin-2-yl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(1,3-dioxoisoindolin-2-yl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide" is a derivative of thiazolidinone, a class of compounds known for their potential therapeutic properties. The structure of this compound suggests that it may have biological activity, possibly as an anti-inflammatory agent. This is inferred from the presence of the 1,3-dioxoisoindolin-2-yl moiety, which is a characteristic feature in compounds with anti-inflammatory properties .
Synthesis Analysis
The synthesis of related compounds involves the cyclocondensation of N-substituted benzylidene/methylene-2-(1,3-dioxoisoindolin-2-yl) acetohydrazide with mercapto succinic acid in dimethylformamide (DMF) using anhydrous zinc chloride as a catalyst in a microsynth microwave reactor . This method is likely applicable to the synthesis of the compound , with modifications to the starting materials to incorporate the specific oxadiazolyl and methoxyphenyl substituents.
Molecular Structure Analysis
The molecular structure of the compound includes several functional groups that are significant for its biological activity. The 1,3-dioxoisoindolin-2-yl group is known to interact with biological targets, and the presence of the 1,3,4-oxadiazolyl ring could potentially enhance these interactions. The methoxyphenyl substituent may also influence the compound's binding affinity and specificity towards certain biological molecules, such as human serum albumin (HSA), as seen in molecular docking studies .
Chemical Reactions Analysis
While specific chemical reactions of the compound have not been detailed, it can be inferred that the compound may undergo reactions typical of amides, such as hydrolysis under acidic or basic conditions. The thiazolidinone core is also reactive and may participate in further chemical transformations, potentially leading to the formation of new derivatives with varied biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not explicitly provided, but based on the structure, it can be predicted to have moderate solubility in organic solvents like DMF, due to the presence of both polar (amide, oxadiazole) and nonpolar (methoxyphenyl) groups. The compound's stability, melting point, and other physicochemical properties would be influenced by the nature of its functional groups and overall molecular conformation .
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Properties
Indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide, structurally similar to the compound , have been synthesized and evaluated for their anticonvulsant activities. These compounds were tested using various models such as maximal electroshock test (MES), subcutaneous pentylenetetrazole (scPTZ) seizures, and neurotoxicity by motor impairment model in mice. The results demonstrated significant anticonvulsant activity, indicating the potential of similar structures for treating seizures (Nath et al., 2021).
Anti-Inflammatory Evaluation
Studies have reported the synthesis of derivatives with the 2-(1,3-dioxoisoindolin-2-yl)acetamido moiety for anti-inflammatory activity using in-vitro and in-vivo models. These compounds showed promising anti-inflammatory activity, with certain structural variations contributing to better activity profiles compared to standard drugs like diclofenac. Furthermore, selected compounds exhibited good gastrointestinal safety profiles, suggesting a reduced risk of ulcerogenic toxicity (Nikalje, 2014).
Antimicrobial and Antifungal Activities
Several studies have synthesized acetamide derivatives with structures similar to the compound of interest, demonstrating their potential as antimicrobial and antifungal agents. These derivatives have been evaluated against various pathogenic microorganisms, with some showing promising activities in this regard. This suggests a potential application in combating bacterial and fungal infections (Debnath & Ganguly, 2015).
Anticancer Properties
Some studies have focused on the synthesis of derivatives containing the 1,3,4-oxadiazole moiety, similar to our compound of interest, for their potential use as chemotherapeutic agents. These compounds were evaluated for their in vitro antimicrobial activity against various bacteria and fungi, as well as their antiproliferative activity against human tumor cell lines. Certain derivatives showed significant inhibitory activity against tumor cell lines, indicating potential applications in cancer therapy (Kaya et al., 2017).
Eigenschaften
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O5/c1-27-14-9-5-4-8-13(14)16-21-22-19(28-16)20-15(24)10-23-17(25)11-6-2-3-7-12(11)18(23)26/h2-9H,10H2,1H3,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNZMSKQUCQYIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

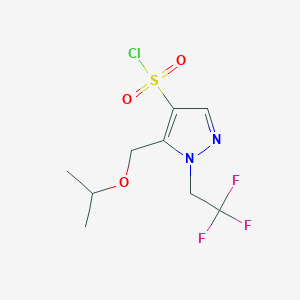

![N-(4-ethoxyphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2525608.png)
![5-[1-(4-chloro-2-methoxybenzoyl)piperidin-4-yl]-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2525609.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(3-hydroxyphenyl)ethyl]propanamide](/img/structure/B2525610.png)
![N-(2-isobutyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-yl)-N'-phenylurea](/img/structure/B2525611.png)
![tert-butyl rac-(4aS,7aR)-6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B2525612.png)
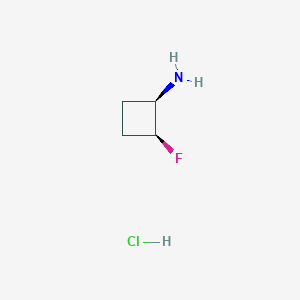
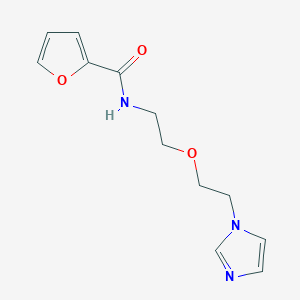
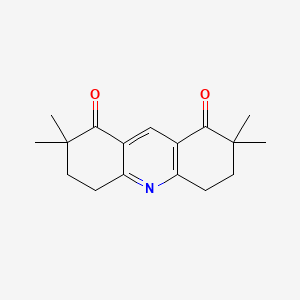
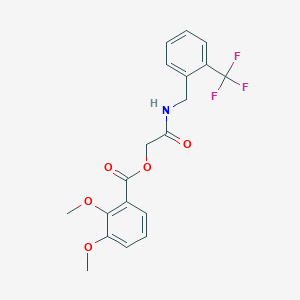
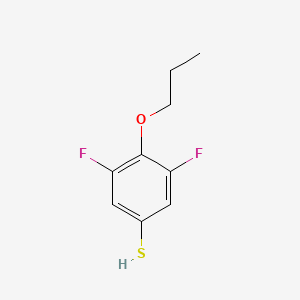
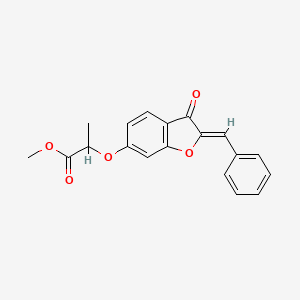
![3-[3-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]propanoic acid](/img/structure/B2525624.png)